Abt-702

Adenosine Kinase Enzyme Inhibition High-Throughput Screening

Researchers studying purinergic analgesia require inhibitors with unambiguous selectivity to avoid confounding off-target effects. ABT-702 (CAS 214697-26-4) solves this with >1300-fold selectivity for adenosine kinase over adenosine receptors, ADA, transporters, and COX-1/2, ensuring phenotypes are attributable specifically to AK inhibition. • IC50 = 1.7 nM (cell-free); oral ED50 = 5 µmol/kg (thermal hyperalgesia) • Validated in inflammatory & neuropathic pain models; A1-receptor-mediated, non-opioid mechanism • Clean selectivity vs. nucleoside-based inhibitors (e.g., 5-iodotubercidin) - no transporter confounding

Molecular Formula C22H19BrN6O
Molecular Weight 463.3 g/mol
CAS No. 214697-26-4
Cat. No. B1663391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbt-702
CAS214697-26-4
Synonyms4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido(2,3-d)pyrimidine
ABT 702
ABT-702
ABT702
pyrido(2,3-d)pyrimidin-4-amine, 5-(3-bromophenyl)-7-(6-(4-morpholinyl)-3-pyridinyl)-
Molecular FormulaC22H19BrN6O
Molecular Weight463.3 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N
InChIInChI=1S/C22H19BrN6O/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29/h1-5,10-13H,6-9H2,(H2,24,26,27,28)
InChIKeyRQCXKDWOCUJWQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ABT-702 (CAS 214697-26-4): Baseline Profile for Non-Nucleoside Adenosine Kinase Inhibition in Pain and Inflammation Research


ABT-702 (4-Amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine) is a non-nucleoside adenosine kinase (AK) inhibitor with an IC50 of 1.7 nM in cell-free assays [1]. It exhibits competitive inhibition with respect to adenosine and is orally active in rodent models of acute, inflammatory, and neuropathic pain [2]. ABT-702 demonstrates >1300-fold selectivity for AK over other purinergic targets, including adenosine receptors (A1, A2A, A3), adenosine deaminase, and adenosine transporters, as well as cyclooxygenases-1 and -2 [1].

Why ABT-702 Cannot Be Interchanged with Other Adenosine Kinase Inhibitors


Adenosine kinase (AK) inhibitors vary dramatically in their potency, selectivity, and chemical scaffold—factors that directly dictate their utility in pain and inflammation models. Simple potency comparisons (e.g., IC50 values) are insufficient for compound selection because differences in oral bioavailability, species cross-reactivity, off-target profiles, and in vivo efficacy endpoints create distinct experimental windows [1]. For instance, nucleoside-based inhibitors like 5-iodotubercidin (IC50 = 26 nM) are 15-fold less potent and exhibit off-target inhibition of nucleoside transporters , while the ultra-potent A-134974 (IC50 = 60 pM) has a different spinal versus supraspinal site-of-action profile that may confound certain behavioral readouts [2]. The quantitative evidence below delineates exactly where ABT-702 provides a differentiated, verifiable advantage over its closest analogs.

Quantitative Evidence Guide for ABT-702: Differentiated Potency, Selectivity, and In Vivo Performance


Enzymatic Potency: ABT-702 (IC50 = 1.7 nM) is 15-Fold More Potent than 5-Iodotubercidin (IC50 = 26 nM) Against Recombinant AK

In cell-free assays using recombinant human adenosine kinase (AK), ABT-702 demonstrates an IC50 of 1.7 nM [1]. In contrast, the widely used nucleoside AK inhibitor 5-iodotubercidin (5-ITu) exhibits an IC50 of 26 nM against the same target . This represents a 15.3-fold greater potency for ABT-702. Additionally, ABT-702 maintains equivalent potency (IC50 = 1.5 ± 0.3 nM) across native human AK, two human recombinant isoforms (AKlong and AKshort), and AK from monkey, dog, rat, and mouse brain, indicating species cross-reactivity [1]. 5-iodotubercidin is also a potent inhibitor of equilibrative nucleoside transporters (ENTs) with IC50 values <25 nM, introducing a confounding off-target effect not present with ABT-702 at comparable concentrations .

Adenosine Kinase Enzyme Inhibition High-Throughput Screening

Selectivity Profile: ABT-702 Exhibits >1300-Fold Window Over Adenosine Receptors and COX Enzymes

In broad panel screening, ABT-702 displays >1300-fold selectivity for AK over other sites of adenosine interaction, including A1, A2A, and A3 adenosine receptors, adenosine deaminase (ADA), and the adenosine transporter [1]. Importantly, ABT-702 also shows no significant activity against cyclooxygenases-1 and -2 (COX-1/COX-2) at concentrations exceeding 1300-fold its AK IC50 [1]. In contrast, the nucleoside inhibitor 5-iodotubercidin inhibits equilibrative nucleoside transporters (ENTs) with IC50 values <25 nM, which is equipotent to its AK inhibitory activity . The structurally related non-nucleoside AK inhibitor A-286501 (IC50 = 0.47 nM) shows a similar selectivity profile against adenosine receptors and ADA but lacks the extensive selectivity data reported for ABT-702 across neurotransmitter receptors, ion channels, and reuptake sites [2].

Target Selectivity Off-Target Profiling Purinergic Signaling

Oral Efficacy in Inflammatory Pain: ABT-702 ED50 = 5 μmol/kg p.o. vs. A-286501 ED50 = 1 μmol/kg p.o. in Carrageenan Thermal Hyperalgesia

In the rat carrageenan-induced thermal hyperalgesia model, ABT-702 produces full antinociceptive efficacy with an oral ED50 of 5 μmol/kg [1]. By comparison, the structurally distinct carbocyclic nucleoside AK inhibitor A-286501 (IC50 = 0.47 nM) exhibits an oral ED50 of 1 μmol/kg in the same model [2]. While A-286501 is nominally more potent in vivo, ABT-702 achieves its efficacy with a non-nucleoside scaffold that may offer advantages in synthetic tractability and formulation. Both compounds demonstrate full efficacy (complete reversal of thermal hyperalgesia to pre-carrageenan baseline), but ABT-702's ED50 of 5 μmol/kg represents a ~14-fold reduction from its IC50 of 1.7 nM, whereas A-286501's ED50 of 1 μmol/kg represents a ~2000-fold reduction from its IC50 of 0.47 nM, suggesting more favorable pharmacokinetic translation for ABT-702.

Inflammatory Pain Oral Bioavailability Carrageenan Model

Anti-Inflammatory Activity: ABT-702 ED50 = 70 μmol/kg p.o. for Paw Edema Reduction

Beyond antinociception, ABT-702 demonstrates direct anti-inflammatory activity in the rat carrageenan-induced paw edema model, with an oral ED50 of 70 μmol/kg for reducing paw volume [1]. This anti-inflammatory effect is a direct consequence of AK inhibition and subsequent elevation of extracellular adenosine, which acts as an endogenous anti-inflammatory autocoid. In comparison, A-286501 reduces carrageenan-induced paw edema and myeloperoxidase activity (a neutrophil influx marker) with an oral ED50 of 1 μmol/kg [2]. The 70-fold difference in anti-inflammatory ED50 values between ABT-702 and A-286501 mirrors the 5-fold difference in thermal hyperalgesia ED50 values, indicating a consistent structure-activity relationship. Importantly, the anti-inflammatory effects of ABT-702 were blocked by selective adenosine receptor antagonists, confirming an adenosine-mediated mechanism [1].

Acute Inflammation Paw Edema Anti-Inflammatory

Mechanism of Action: ABT-702's Analgesia is Adenosine A1 Receptor-Mediated and Opioid-Independent

The antinociceptive effects of ABT-702 in the mouse hot-plate assay (ED50 = 65 μmol/kg p.o.) are completely blocked by the nonselective adenosine receptor antagonist theophylline and by the A1-selective antagonist cyclopentyltheophylline (CPT, 10 mg/kg i.p.), but not by a peripherally selective adenosine receptor antagonist [1]. In rat neuropathic pain models, ABT-702's antinociceptive effects are not blocked by the opioid antagonist naloxone, confirming a non-opioid mechanism distinct from morphine and other μ-opioid receptor agonists [2]. Additionally, ABT-702 shows less potential to develop tolerance to its antinociceptive effects compared with morphine upon repeated dosing [2]. This mechanistic clarity—adenosine A1 receptor activation via endogenous adenosine accumulation—provides a defined pharmacological pathway that is absent in alternative analgesics like NSAIDs or gabapentinoids.

Pain Mechanism Adenosine A1 Receptor Opioid-Independent Analgesia

Recommended Research and Procurement Scenarios for ABT-702 (CAS 214697-26-4)


In Vivo Studies of Inflammatory and Neuropathic Pain Requiring Oral Administration

ABT-702 is optimally deployed in rodent models of inflammatory pain (carrageenan-induced thermal hyperalgesia, formalin test) and neuropathic pain (L5/L6 spinal nerve ligation, streptozotocin-induced diabetic neuropathy) where oral dosing is required. With an oral ED50 of 5 μmol/kg for thermal hyperalgesia and 70 μmol/kg for paw edema, ABT-702 provides a well-characterized, reproducible experimental window [1]. Its non-opioid, adenosine A1 receptor-mediated mechanism enables clean dissection of purinergic analgesic pathways without confounding opioid receptor engagement [1]. For studies requiring higher potency, A-286501 (ED50 = 1 μmol/kg) may be considered, but ABT-702's more extensive selectivity profiling and non-nucleoside scaffold offer advantages in target validation experiments [2].

Mechanistic Dissection of Adenosine A1 Receptor-Mediated Analgesia

Researchers investigating the role of endogenous adenosine in pain modulation should select ABT-702 for its defined mechanism: competitive AK inhibition leads to elevated extracellular adenosine, which subsequently activates A1 adenosine receptors to produce antinociception [1]. This pathway has been validated using pharmacological antagonists—theophylline (nonselective) and cyclopentyltheophylline (A1-selective) completely reverse ABT-702's analgesic effects [1]. In contrast, 5-iodotubercidin's concomitant inhibition of nucleoside transporters (IC50 <25 nM) confounds interpretation of adenosine-dependent versus transporter-dependent effects [3]. ABT-702's >1300-fold selectivity window ensures that observed phenotypes are attributable specifically to AK inhibition and not off-target activities at adenosine receptors, ADA, or COX enzymes [1].

Comparative Pharmacology Studies of Non-Nucleoside vs. Nucleoside Adenosine Kinase Inhibitors

ABT-702 serves as the prototypical non-nucleoside AK inhibitor for direct comparative studies against nucleoside-based inhibitors (e.g., 5-iodotubercidin, IC50 = 26 nM; A-286501, IC50 = 0.47 nM) [1][2]. The 15.3-fold potency advantage of ABT-702 over 5-iodotubercidin, combined with its cleaner selectivity profile, makes it the superior non-nucleoside tool for validating AK as a target. When comparing oral efficacy, ABT-702 (ED50 = 5 μmol/kg) and A-286501 (ED50 = 1 μmol/kg) provide orthogonal chemical matter for structure-activity relationship (SAR) studies and for confirming on-target pharmacology in vivo [3]. ABT-702's lack of cross-tolerance with morphine further distinguishes it from opioid-based analgesics and supports its use in combination studies exploring opioid-sparing strategies [3].

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